2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide
Description
This compound is a pyrimidine-based acetamide derivative featuring a 3,4-dihydroisoquinoline moiety at the pyrimidin-2-yl position and a 5-fluoro-2-methylphenyl group attached via an acetamide linker. The pyrimidine core is substituted with a methyl group at position 6 and an ether-linked acetamide at position 3. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and anticancer agents, due to their ability to modulate enzyme activity and cellular pathways . The dihydroisoquinoline group may enhance binding affinity through aromatic stacking interactions, while the fluorinated phenyl substituent likely improves metabolic stability and bioavailability compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-15-7-8-19(24)12-20(15)26-21(29)14-30-22-11-16(2)25-23(27-22)28-10-9-17-5-3-4-6-18(17)13-28/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTBQXDBWQOGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:
Formation of the dihydroisoquinoline moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized via a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the dihydroisoquinoline and pyrimidine rings: This step involves the formation of an ether bond between the two rings, typically using a nucleophilic substitution reaction.
Introduction of the acetamide group: The acetamide group can be introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Fluorination of the phenyl ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the dihydroisoquinoline moiety to form the corresponding isoquinoline derivative.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests potential interactions with nucleic acids or proteins, possibly through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their physicochemical properties, emphasizing differences in substituents, core scaffolds, and experimental data.
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Core Scaffold Variations: The target compound and the dimethoxyphenyl analog () share a pyrimidine core, whereas Example 83 () and the thienopyrimidine derivative () utilize fused-ring systems (pyrazolo- and thieno-pyrimidine). Fused cores often enhance rigidity and binding affinity but may reduce solubility.
Substituent Effects :
- The N-(5-fluoro-2-methylphenyl) group in the target compound introduces electron-withdrawing (fluoro) and lipophilic (methyl) properties, contrasting with the electron-donating N-(2,5-dimethoxyphenyl) group in . Methoxy groups may improve solubility but reduce membrane permeability compared to fluorinated analogs.
- Example 83 () features a 3-fluoro-4-isopropoxyphenyl substituent, where the isopropoxy group adds steric bulk, possibly affecting target engagement.
Physicochemical Data: Melting points vary significantly: the fused pyrazolo-pyrimidine () has the highest MP (302–304°C), likely due to increased molecular rigidity, while the thienopyrimidine () has a lower MP (190–191°C), reflecting reduced crystallinity. Yields for synthetic routes range from 19% () to 60% (), suggesting divergent reaction efficiencies or purification challenges.
Spectral Signatures: The thio-linked analog () shows distinct $^1$H NMR signals for NH groups (δ 12.45, 10.08), while the thienopyrimidine () exhibits a characteristic LC-MS peak at m/z 362.0, aiding structural validation.
Biological Activity
The compound 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide (CAS Number: 1355194-02-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O
- Molecular Weight : 254.33 g/mol
- Chemical Structure : The compound features a complex structure that includes a dihydroisoquinoline moiety, which is often associated with various biological activities including antitumor effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Research indicates that compounds containing the 3,4-dihydroisoquinoline structure exhibit inhibitory effects on leucine aminopeptidase (LAP), an enzyme implicated in cancer progression. The inhibition of LAP can lead to reduced tumor growth and proliferation in certain cancer cell lines .
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle regulation by interfering with the G1 phase transition, which is crucial for cellular proliferation. This modulation can potentially lead to apoptosis in cancer cells .
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties by enhancing cholinergic signaling, which is beneficial in neurodegenerative diseases such as Alzheimer's .
Summary of In Vitro Studies
A selection of studies evaluating the biological activity of related compounds provides insights into the potential effects of this specific compound:
| Study | Target | Effect | IC50 Value |
|---|---|---|---|
| Bermejo et al. (2020) | LAP | Inhibition | IC50 = 16.5 µM |
| Example 1 from WO2014193781A1 | Parkinson's Model | Restores movement in mice | Not specified |
| Semantic Scholar Study | Cancer Cell Lines (HL-60, MCF-7) | Antiproliferative Activity | Not specified |
Case Study 1: Antitumor Activity
In a study investigating the antiproliferative effects of isoquinoline derivatives, it was found that specific compounds demonstrated significant activity against human cancer cell lines such as HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer). The mechanism involved cell cycle arrest at the G1 phase, leading to increased apoptosis rates in treated cells.
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective potential of compounds similar to this compound. In vivo models showed that these compounds could reverse symptoms associated with neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer’s.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
